molecular formula C17H12N2O4S2 B11648950 (5E)-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11648950
M. Wt: 372.4 g/mol
InChI Key: PNGFBRVOYPBKLN-NTEUORMPSA-N
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Description

(5E)-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and nitro and hydroxy substituents. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-benzyl-2-hydroxy-3-nitrobenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of a benzylidene ketone derivative.

    Reduction: Formation of an amino-substituted thiazolidinone.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(5E)-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (5E)-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound’s biological activity is often attributed to its ability to:

    Inhibit enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity.

    Induce apoptosis: In cancer cells by interacting with cellular pathways that regulate cell death.

    Disrupt microbial cell walls: Leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with different substituents.

    (5E)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains methoxy groups instead of nitro and hydroxy groups.

Uniqueness

(5E)-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both nitro and hydroxy groups on the benzylidene moiety, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a subject of interest for further research and development.

Properties

Molecular Formula

C17H12N2O4S2

Molecular Weight

372.4 g/mol

IUPAC Name

(5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12N2O4S2/c20-15-12(9-14-16(21)18-17(24)25-14)7-11(8-13(15)19(22)23)6-10-4-2-1-3-5-10/h1-5,7-9,20H,6H2,(H,18,21,24)/b14-9+

InChI Key

PNGFBRVOYPBKLN-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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